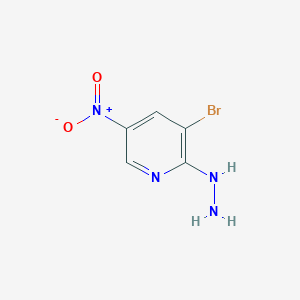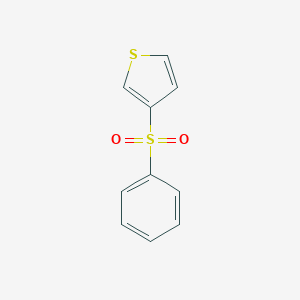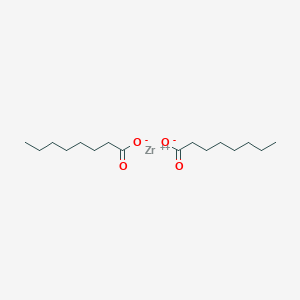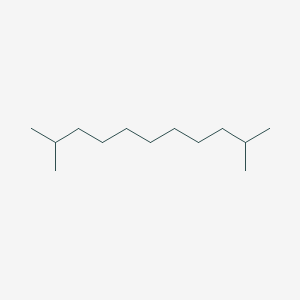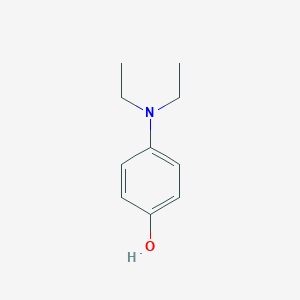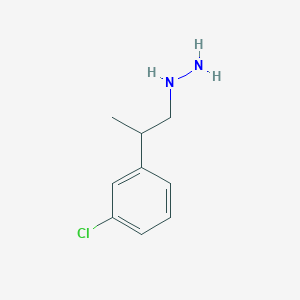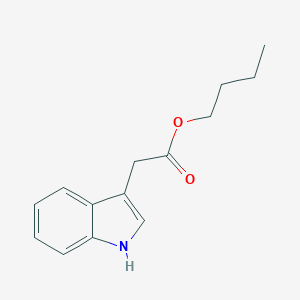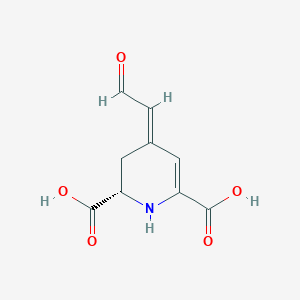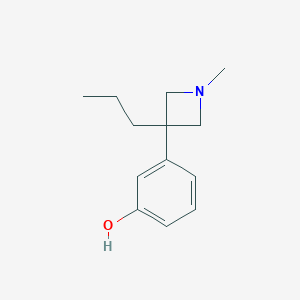
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the azetidine family, which is a class of organic compounds that contain a four-membered nitrogen-containing ring. MPAA has been shown to have a number of interesting properties that make it useful for a variety of research applications.
Mechanism Of Action
The mechanism of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to interact with a number of different neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. It has been suggested that Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- may work by increasing the release of certain neurotransmitters, or by blocking the reuptake of others.
Biochemical And Physiological Effects
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may make it useful for protecting against oxidative damage in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in lab experiments is that it is relatively easy to synthesize in large quantities. It is also relatively stable, which makes it easy to handle and store. One limitation of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-. One area that is of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another area of interest is its potential as a tool for studying the mechanisms of action of various neurotransmitters. Further research is needed to fully understand the mechanisms of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- and to explore its potential applications in the field of scientific research.
Synthesis Methods
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- can be synthesized using a number of different methods. One common method involves the reaction of 1-methyl-3-propylazetidine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 1-methyl-3-propylazetidine with phenylacetic acid, followed by decarboxylation with heat. Both of these methods have been shown to be effective for synthesizing Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in high yields.
Scientific Research Applications
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been used in a number of scientific research applications. One area where it has been studied extensively is in the field of neuroscience. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting properties that make it useful for studying the mechanisms of action of various neurotransmitters. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
17184-83-7 |
|---|---|
Product Name |
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
InChI Key |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS RN |
17184-83-7 |
synonyms |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



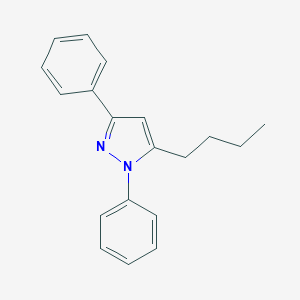
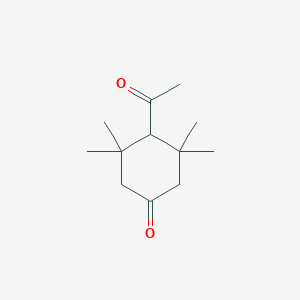
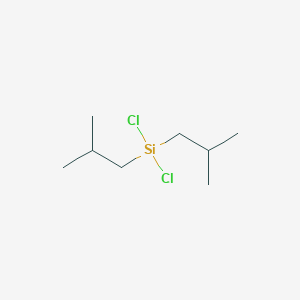
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
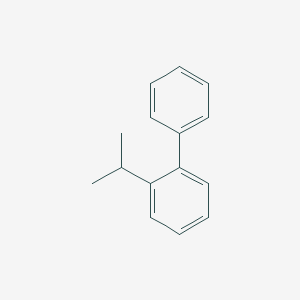
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
